molecular formula C14H20S B14645099 2,2-Dimethyl-1-phenylhexane-1-thione CAS No. 54007-71-5

2,2-Dimethyl-1-phenylhexane-1-thione

Cat. No.: B14645099
CAS No.: 54007-71-5
M. Wt: 220.38 g/mol
InChI Key: TWNDMKVSSPTDGY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylhexane-1-thione is an organic compound characterized by its unique structure, which includes a thione group attached to a hexane backbone with phenyl and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2-dimethyl-1-phenylhexane with sulfurizing agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thione group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyl-1-phenylhexane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-phenylhexane-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .

Properties

CAS No.

54007-71-5

Molecular Formula

C14H20S

Molecular Weight

220.38 g/mol

IUPAC Name

2,2-dimethyl-1-phenylhexane-1-thione

InChI

InChI=1S/C14H20S/c1-4-5-11-14(2,3)13(15)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

TWNDMKVSSPTDGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

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